molecular formula C12H9F3O2 B11871906 2-(Trifluoromethoxy)naphthalene-1-methanol

2-(Trifluoromethoxy)naphthalene-1-methanol

Cat. No.: B11871906
M. Wt: 242.19 g/mol
InChI Key: FZLIWYKCJYFWMT-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-1-methanol is a chemical compound with the molecular formula C11H7F3O2 It features a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the lithiation of 2-trifluoromethoxynaphthalene, followed by the reaction with formaldehyde to introduce the methanol group . The reaction conditions often require low temperatures and the use of strong bases such as n-butyllithium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of new trifluoromethoxylation reagents has facilitated the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-1-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include trifluoromethoxy-substituted naphthalenes with different functional groups, such as aldehydes, carboxylic acids, and hydrocarbons .

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-1-methanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)naphthalene-1-methanol exerts its effects is primarily through its interactions with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethoxy)naphthalene-2-methanol
  • 1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene

Uniqueness

2-(Trifluoromethoxy)naphthalene-1-methanol is unique due to the specific positioning of the trifluoromethoxy and methanol groups on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

[2-(trifluoromethoxy)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6,16H,7H2

InChI Key

FZLIWYKCJYFWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)(F)F

Origin of Product

United States

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